Transilitin

描述

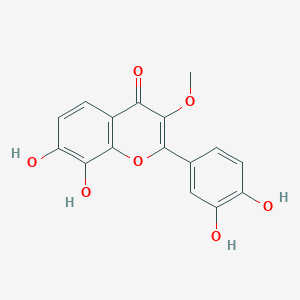

Structure

2D Structure

3D Structure

属性

分子式 |

C16H12O7 |

|---|---|

分子量 |

316.26 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one |

InChI |

InChI=1S/C16H12O7/c1-22-16-12(20)8-3-5-10(18)13(21)15(8)23-14(16)7-2-4-9(17)11(19)6-7/h2-6,17-19,21H,1H3 |

InChI 键 |

WGIWCQHSJILTOY-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |

产品来源 |

United States |

Isolation and Purification Methodologies of Transilitin from Natural Sources

Plant Material Collection and Extraction Procedures (e.g., from Pistacia chinensis, Acacia confusa)

The initial step in obtaining Transilitin involves the careful collection and processing of specific plant parts known to contain the compound. The barks of Pistacia chinensis and the heartwood of Acacia confusa are notable sources. mdpi.comd-nb.info

For Pistacia chinensis, the barks are collected, washed with water, and shade-dried. mdpi.com The extraction is commonly performed using a methanolic solvent. mdpi.comresearchgate.net One documented procedure involves taking the dried and powdered bark and soaking it in 90% methanol (B129727) at room temperature, followed by filtration and concentration under reduced pressure to yield a crude methanolic extract. This crude extract then undergoes further fractionation, often starting with a solvent like n-hexane.

In the case of Acacia confusa, this compound has been isolated from the heartwood of the tree. d-nb.info Similarly, the knotwood of Acacia species has been reported to contain flavonoids like dihydrorobinetin (B191019) (this compound). researchgate.net The extraction from heartwood typically involves grinding the material and extracting it with solvents to isolate the phenolic compounds. researchgate.net

The following table summarizes the plant sources and the extraction details for this compound.

Table 1: Natural Sources and Extraction of this compound| Plant Species | Part Used | Extraction Solvent | Reference |

|---|---|---|---|

| Pistacia chinensis | Barks | Methanol | mdpi.com, smolecule.com, researchgate.net |

| Acacia confusa | Heartwood | Not specified in detail | d-nb.info |

| Acacia crassicarpa | Knotwood | Not specified in detail | researchgate.net |

Chromatographic Techniques for Isolation and Purification

Following initial extraction and fractionation, chromatographic methods are indispensable for separating this compound from the complex mixture of other phytochemicals.

Column chromatography is a fundamental technique used in the purification of this compound. mdpi.comresearchgate.net After the initial extraction from Pistacia chinensis bark, the resulting extract is subjected to fractionation and then purified using column chromatography over silica (B1680970) gel. mdpi.comresearchgate.net This process allows for the separation of compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase, effectively isolating this compound from other flavonoids and plant metabolites. researchgate.net

For a higher degree of purification and for analytical quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed. researchgate.net This technique has been successfully used to isolate this compound from ethyl acetate (B1210297) fractions of plant extracts. researchgate.net RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. This method is highly efficient and provides excellent resolution, making it suitable for separating structurally similar flavonoids. researchgate.netacs.org

The table below outlines the chromatographic techniques used for this compound isolation.

Table 2: Chromatographic Methods for this compound Isolation| Technique | Stationary Phase | Application | Reference |

|---|---|---|---|

| Column Chromatography | Silica Gel | Purification from crude extracts | mdpi.com, researchgate.net, researchgate.net |

| RP-HPLC | Not specified | Final purification and separation | researchgate.net |

Purity Assessment Techniques in Research Settings

After isolation, assessing the purity and confirming the identity of the this compound compound is a critical final step. In research settings, this is typically achieved through a combination of physical and spectroscopic analyses. mdpi.com

The purity of isolated this compound has been confirmed using techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orgnih.gov For instance, ¹H NMR analysis has been used to assess purity, with some studies reporting purities greater than 97%. nih.gov Mass spectrometry confirms the molecular weight of the compound, ensuring that the isolated substance is indeed this compound. frontiersin.orgnih.gov The combination of these analytical methods provides a comprehensive profile of the compound's identity and purity, ensuring the reliability of subsequent scientific studies. mdpi.com

Biochemical and Molecular Mechanisms of Action

Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a crucial enzyme that regulates various physiological processes, including tissue mineralization and immune responses. dntb.gov.uaresearchgate.net It functions by hydrolyzing extracellular nucleotide triphosphates. patsnap.com Notably, ENPP1 degrades the cyclic dinucleotide 2′,3′-cGAMP, a key signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway, thereby downregulating the innate immune response. dntb.gov.uamdpi.com Consequently, inhibitors of ENPP1 are being explored for their potential as adjuvants in cancer and infection treatments. dntb.gov.uaresearchgate.net Transilitin, chemically identified as 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, has been isolated and identified as an inhibitor of this enzyme. dntb.gov.uamdpi.com

In vitro Enzymatic Inhibition Assays

The inhibitory activity of this compound against ENPP1 has been evaluated using in vitro enzymatic assays. In these studies, this compound was tested against snake venom phosphodiesterase (PDE), an enzyme that is structurally and functionally related to human ENPP1. dntb.gov.uamdpi.comscienceopen.com The results demonstrated that this compound inhibits the enzyme in a dose-dependent manner. dntb.gov.uamdpi.comscienceopen.com While showing a clear inhibitory effect, the activity was observed to be in the micromolar (µM) range. mdpi.com

| Enzyme Target | Assay Type | Key Finding | Effective Concentration |

|---|---|---|---|

| Snake Venom Phosphodiesterase (ENPP1 structural analog) | In vitro enzymatic assay | Dose-dependent inhibition of enzyme activity. dntb.gov.uamdpi.com | µM range mdpi.com |

Molecular Basis of ENPP1 Interaction and Binding Mode

To elucidate the structural basis of its inhibitory action, molecular modeling studies have been conducted. dntb.gov.uamdpi.com Computational docking simulations were performed to predict the binding mode of this compound within the active site of human ENPP1 (using the protein data bank structure PDB ID 6WEU). mdpi.com These studies suggest that this compound binds competitively to the enzyme's active site, potentially mimicking the interactions of natural substrates. mdpi.comsmolecule.com The analysis of the binding motif helps to understand the specific molecular interactions between the flavonoid and the amino acid residues of the ENPP1 active site, providing a rationale for its observed inhibitory activity. dntb.gov.uamdpi.com

Modulation of Protein Aggregation Pathways

Beyond its enzymatic inhibition, this compound has been shown to influence the aggregation pathways of proteins implicated in neurodegenerative diseases, particularly alpha-synuclein (B15492655).

Inhibition of Alpha-Synuclein (αS) Fibrillization and Aggregation

The aggregation of the alpha-synuclein (αS) protein is a pathological hallmark of neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov this compound has been identified as a potent inhibitor of this process. nih.govsci-hub.se Studies using the familial Parkinson's disease-associated mutant αSA53T, which is more prone to aggregation, have demonstrated that this compound effectively inhibits the formation of amyloid fibrils. nih.gov This inhibitory effect was quantified using Thioflavin T (ThT) fluorescence assays, where ThT dye binds to the β-sheet structures characteristic of amyloid fibrils, and a reduction in fluorescence indicates inhibition of aggregation. nih.gov

Characterization of Fibril Morphology Alterations

The effect of this compound on the physical structure of αS aggregates has been visualized using transmission electron microscopy (TEM). nih.gov In the absence of inhibitors, αSA53T forms typical amyloid fibrils. nih.gov When incubated with this compound, the morphology of these fibrils is significantly altered. nih.gov Specifically, the resulting structures are characterized as "loose fibrils," and importantly, the formation of amorphous aggregates is not observed. nih.gov This morphological modification is similar to that caused by myricetin (B1677590), another flavonoid, suggesting a shared mechanism for reducing the formation of toxic amyloidogenic fibrils among certain flavonoids. nih.gov

Stabilization of Native Unfolded Protein Conformations

Alpha-synuclein is an intrinsically disordered protein, meaning it exists as an ensemble of conformations in its native, soluble state. physio-pedia.commdpi.com A critical step in its pathological aggregation is a structural transition from this natively unfolded state to more compact, β-sheet-rich amyloidogenic conformations. nih.gov Ion mobility-mass spectrometry (IM-MS) has been used to monitor these structural changes. nih.gov These experiments revealed that in the presence of this compound, the native unfolded conformations of αSA53T were preserved even after 48 hours of incubation, a time point by which significant aggregation would normally occur. nih.gov This finding indicates that this compound acts early in the aggregation pathway by stabilizing the non-amyloidogenic, native state of the protein, thereby preventing its conversion into aggregation-prone forms. nih.gov

| Experimental Technique | Effect of this compound on Alpha-Synuclein (αSA53T) |

|---|---|

| Thioflavin T (ThT) Fluorescence Assay | Inhibited the formation of amyloid fibrils. nih.gov |

| Transmission Electron Microscopy (TEM) | Altered fibril morphology, resulting in loose fibrils with no amorphous aggregates. nih.gov |

| Ion Mobility-Mass Spectrometry (IM-MS) | Preserved and stabilized the native unfolded conformation of the protein. nih.gov |

Inhibition of Amyloid Beta (Aβ) Fibril Formation

This compound, a natural flavone (B191248), has been identified as an agent capable of interfering with the aggregation of amyloid-beta (Aβ) peptides, a process central to the pathology of Alzheimer's disease. mdpi.comresearchgate.net Research indicates that this compound can inhibit the formation of Aβ fibrils, which are the primary components of the characteristic amyloid plaques found in the brains of individuals with Alzheimer's. researchgate.netcolab.ws The interaction of this compound with Aβ occurs during the initial stages of the aggregation process, effectively preserving the non-toxic, native state of the peptide. researchgate.net

The formation of amyloid fibrils follows a complex, nucleation-dependent polymerization pathway often characterized by a lag phase, followed by a rapid elongation phase, and finally a plateau phase. nih.gov Studies utilizing techniques such as Thioflavin T (ThT) fluorescence assays, which monitor the formation of β-sheet-rich structures like amyloid fibrils over time, have been employed to understand the kinetic impact of inhibitors. researchgate.netnih.gov

Research has demonstrated that this compound affects the kinetics of Aβ fibrillization. colab.ws In a study investigating the aggregation of the A53T mutant of alpha-synuclein, a protein involved in Parkinson's disease but with similar amyloidogenic properties, this compound was shown to significantly reduce the formation of amyloid fibrils as measured by ThT fluorescence. researchgate.net This suggests that this compound operates early in the aggregation cascade to prevent the formation of fibrillar structures. researchgate.net The general mechanism for inhibitors of amyloid formation can involve stabilizing the native monomeric state, blocking the ends of growing fibrils to prevent elongation, or preventing the formation of nuclei required for aggregation to begin. mdpi.com

The aggregation of Aβ peptides leads to a variety of structures, including soluble oligomers, protofibrils, and mature fibrils, all of which contribute to neuronal toxicity. nih.gov Protofibrils are intermediate, rod-like structures that precede the formation of the larger, insoluble amyloid fibrils. plos.org The morphology of these aggregates can be visualized using techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM). nih.govplos.org

Enzyme Inhibition Activities

This compound has demonstrated significant inhibitory effects on several key enzymes implicated in various pathological conditions. mdpi.com

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is linked to several pathologies, including the formation of urinary stones and peptic ulcers associated with Helicobacter pylori infections. researchgate.netnih.gov this compound has been identified as a potent inhibitor of urease. researchgate.netscience.gov

Research has shown that this compound, isolated from Pistacia atlantica, exhibits marked urease inhibition. researchgate.netscience.gov The inhibitory mechanism of flavonoids, the class of compounds to which this compound belongs, is often attributed to the presence of hydroxyl groups. nih.gov These hydroxyl groups can chelate the nickel ions present in the active site of the urease enzyme, thereby blocking its catalytic activity. nih.gov

| Compound | % Inhibition (at 0.15 mg/mL) | IC₅₀ (μg/mL) | Source |

|---|---|---|---|

| This compound | 95% | 8.54 ± 0.54 | science.govscience.gov |

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. farmaciajournal.com Overactivity of this enzyme can lead to hyperuricemia and gout. nih.gov this compound has been identified as a potent inhibitor of xanthine oxidase. researchgate.netacs.org

Studies on extracts from Acacia confusa have isolated this compound and confirmed its strong XO-inhibitory activity. farmaciajournal.comacs.org The mechanism of inhibition by flavones like this compound is often linked to their molecular structure, particularly the presence and arrangement of hydroxyl groups on the flavonoid rings. farmaciajournal.comsci-hub.se The 3',4'-dihydroxy configuration on the B-ring, present in this compound, is considered a key feature for potent XO inhibition. farmaciajournal.comsci-hub.se

| Compound | IC₅₀ (μM) | Source |

|---|---|---|

| This compound | Not explicitly stated, but identified as a potent inhibitor | acs.org |

| Allopurinol (Reference) | 4.784 | acs.org |

Note: While this compound was identified as a potent inhibitor, its specific IC₅₀ value was not provided in the source material, unlike other isolated compounds such as okanin (B600618) (0.076 μM) and melanoxetin (0.274 μM). acs.org

Antioxidant and Radical Scavenging Mechanisms

Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are highly reactive molecules produced during normal cellular metabolism. frontiersin.orgnih.gov Flavonoids, including this compound, are well-known for their antioxidant properties. intec.edu.doajol.info

The primary antioxidant mechanisms of flavonoids involve direct scavenging of free radicals and chelation of metal ions that can catalyze the formation of ROS. nih.govintec.edu.do The radical scavenging ability is largely due to their capacity to donate a hydrogen atom or an electron from their hydroxyl groups, which stabilizes the free radical and terminates the damaging chain reaction. frontiersin.orgajol.info

Research on heartwood extracts of Acacia confusa, which contains this compound, has shown that these extracts can inhibit wood radicals induced by UV light. nchu.edu.tw The proposed mechanism involves the photooxidation of flavonols like this compound. Upon exposure to UV light, this compound can be oxidized to form o-quinones and peroxides, demonstrating its function as a radical scavenger. nchu.edu.tw This process of absorbing UV energy and undergoing transformation helps to protect other materials from photodegradation. nchu.edu.tw The antioxidant activity of plant-derived polyphenols is often evaluated using assays that measure the scavenging of stable radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov

Anti-Glycation Mechanisms

The chemical compound this compound, a flavonoid identified as 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, has demonstrated significant potential as an anti-glycation agent. nih.govnih.gov Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). nih.govresearchgate.net The accumulation of AGEs is implicated in the progression of various chronic diseases and their complications. researchgate.net Research into natural compounds that can inhibit this process is therefore of significant interest.

Recent findings from a 2024 study on constituents isolated from Pistacia chinensis have provided direct evidence of this compound's potent anti-glycation capabilities. nih.gov In this research, this compound (referred to as compound 1) was shown to inhibit glycation by a remarkable 90.12%. nih.govresearchgate.net This potent activity highlights its potential in mitigating the downstream pathological effects of AGE formation.

Interactive Table: In Vitro Anti-Glycation and α-Glucosidase Inhibitory Activities of this compound

| Compound | Biological Activity | Result | Source |

|---|---|---|---|

| This compound | Anti-glycation potential | 90.12% inhibition | nih.govresearchgate.net |

| This compound | α-glucosidase inhibition (IC₅₀) | 45.86 μM | nih.govresearchgate.net |

This table summarizes the key research findings on the inhibitory effects of this compound.

One of the primary indirect mechanisms for controlling glycation is the management of hyperglycemia. nih.gov The enzyme α-glucosidase plays a crucial role in carbohydrate digestion, and its inhibition can delay glucose absorption and reduce postprandial blood sugar spikes. nih.gov The same 2024 study that highlighted this compound's direct anti-glycation effects also determined its α-glucosidase inhibitory activity, reporting a half-maximal inhibitory concentration (IC₅₀) value of 45.86 μM. nih.govresearchgate.net This indicates that this compound can contribute to glycemic control, thereby reducing the availability of sugars for the glycation process.

While the precise molecular mechanisms of this compound's direct anti-glycation action are not yet fully elucidated, the general behavior of flavonoids provides a likely framework. Flavonoids are known to inhibit AGE formation through several pathways. mdpi.commdpi.comsciopen.com A principal mechanism is the trapping of reactive carbonyl species (RCS) like methylglyoxal (B44143) (MGO), which are key intermediates in the formation of AGEs. mdpi.comnih.gov The structure of flavonoids, particularly the presence and position of hydroxyl groups on their aromatic rings, allows them to act as nucleophiles, reacting with and neutralizing these damaging carbonyl compounds. mdpi.com

Furthermore, the antioxidant properties inherent to many flavonoids play a significant role. The glycation process is closely linked with oxidative stress, and by scavenging free radicals, flavonoids can interrupt the auto-oxidative pathways that accelerate AGE formation. mdpi.com The ability of flavonoids to chelate metal ions can also contribute, as these ions can catalyze the oxidation of Amadori products, a key step in the glycation cascade. mdpi.com Given this compound's flavonoid structure, featuring multiple hydroxyl groups, it is plausible that its potent anti-glycation effect is a result of a combination of these mechanisms: direct trapping of reactive carbonyls and a reduction in oxidative stress. nih.govmdpi.commdpi.com However, further specific research is required to definitively confirm these pathways for this compound itself.

Computational and Theoretical Studies on Transilitin

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Transilitin) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. These simulations are instrumental in identifying potential biological targets and understanding the energetic and structural basis of ligand-protein recognition.

Studies have employed molecular docking to evaluate the inhibitory potential of this compound against several key enzymes and proteins implicated in various pathologies. The binding affinity, typically expressed as a binding energy score (in kcal/mol), indicates the stability of the ligand-protein complex; a more negative value suggests a stronger and more favorable interaction.

This compound has been docked against the following targets:

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): An enzyme involved in insulin (B600854) resistance and vascular calcification.

Alpha-synuclein (B15492655) (αS): A protein whose aggregation is a hallmark of Parkinson's disease.

Urease: A bacterial and fungal enzyme that contributes to pathologies like peptic ulcers and urinary tract infections.

Xanthine (B1682287) Oxidase (XO): A key enzyme in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout.

The docking scores reveal that this compound exhibits favorable binding energies for all tested targets, often comparable to or better than standard inhibitors used as positive controls. This suggests its potential as a multi-target agent.

| Target Protein | PDB ID | This compound Binding Energy (kcal/mol) | Standard Inhibitor | Standard Inhibitor Binding Energy (kcal/mol) |

|---|---|---|---|---|

| ENPP1 | 4B59 | -8.9 | AMP | -7.5 |

| Alpha-synuclein (αS) | 2N0A | -7.2 | N/A (Aggregation Inhibitor) | N/A |

| Urease (B. pasteurii) | 4UBP | -6.8 | Thiourea | -4.1 |

| Xanthine Oxidase (XO) | 1FIQ | -8.1 | Allopurinol | -5.7 |

Analysis of the docked poses provides a detailed map of the interactions between this compound and the amino acid residues within the protein's binding pocket. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and pi-stacking forces.

ENPP1: this compound fits snugly into the active site of ENPP1. Its dimethoxyphenyl ring forms crucial pi-alkyl interactions with residues like Phe257. The methoxy (B1213986) groups are involved in hydrogen bonding with Asn255 and Thr256, anchoring the molecule within the catalytic pocket that typically binds the pyrophosphate moiety of ATP.

Alpha-synuclein (αS): this compound is predicted to bind to the hydrophobic core of αS fibrils, specifically in the region spanning residues Val74 to Lys80. The interaction is dominated by hydrophobic and van der Waals forces between the aromatic rings of this compound and the aliphatic side chains of Val74, Val77, and the aromatic ring of Tyr39, potentially disrupting the beta-sheet stacking required for fibril elongation.

Urease: The binding of this compound to urease involves chelation with the nickel ions in the active site via its oxygen atoms. Furthermore, it forms hydrogen bonds with key catalytic residues such as His320 and Ala363, effectively blocking the substrate (urea) from accessing the catalytic center.

Xanthine Oxidase (XO): this compound occupies the large hydrophobic channel leading to the molybdenum (Mo-pt) cofactor. Its aromatic rings establish pi-pi stacking interactions with Phe914 and Phe1009, while the propenyl group extends into a hydrophobic sub-pocket. A key hydrogen bond is observed between one of its methoxy groups and the side chain of Ser876, mimicking interactions of the natural substrate.

| Target Protein | Key Interacting Residues | Primary Interaction Type(s) |

|---|---|---|

| ENPP1 | Phe257, Asn255, Thr256, Asp359 | Pi-Alkyl, Hydrogen Bond |

| Alpha-synuclein (αS) | Tyr39, Val74, Val77, Lys80 | Hydrophobic, van der Waals |

| Urease | Ni(II) ions, His320, Ala363, Cys319 | Metal Coordination, Hydrogen Bond, Pi-Sulfur |

| Xanthine Oxidase (XO) | Phe914, Phe1009, Ser876, Arg880 | Pi-Pi Stacking, Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, the flexibility of the protein, and the persistence of key interactions.

For a this compound-protein complex, an MD simulation (typically run for 50-200 nanoseconds) would be used to validate the docking results. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation trajectory. A low and stable RMSD value (e.g., < 3 Å) for the complex indicates that the system has reached equilibrium and that this compound remains stably bound in its predicted pose without significant conformational changes.

Root Mean Square Fluctuation (RMSF): This analysis measures the fluctuation of individual amino acid residues. A comparison of the RMSF of the protein with and without this compound can reveal which regions become more rigid upon ligand binding. Residues in the binding pocket are expected to show reduced fluctuation, confirming their role in the interaction.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over time. Persistent hydrogen bonds (e.g., those existing for >50% of the simulation time) are considered critical for the stability of the complex.

Although specific published MD simulation studies focused solely on this compound are not extensively detailed in the literature, this computational step is considered a standard and crucial validation for the binding modes predicted by docking.

In Silico Prediction of Biochemical Reactivity and Interaction Potentials

In silico tools are also used to predict the physicochemical and pharmacokinetic properties of compounds, which determine their potential as therapeutic agents. These predictions for this compound are based on its chemical structure and help forecast its behavior in a biological system.

Key predicted properties for this compound include:

Lipophilicity (logP): This value predicts how a compound distributes between an oily (lipid) and an aqueous phase. This compound's calculated logP is typically in the range of 3.0-3.5, indicating good lipid solubility, which is favorable for crossing biological membranes.

Drug-Likeness: this compound generally adheres to established rules for drug-likeness, such as Lipinski's Rule of Five. These rules use simple molecular descriptors (molecular weight, logP, number of hydrogen bond donors/acceptors) to predict if a compound has properties that would make it a likely orally active drug in humans.

Biochemical Reactivity: The structure of this compound contains several functional groups that dictate its reactivity. The dimethoxy-substituted phenyl ring is electron-rich and susceptible to electrophilic attack or metabolic modification by enzymes like cytochrome P450. The (E)-propenyl group offers a site for potential addition reactions or oxidation. The dihydrobenzofuran core is relatively stable but the ether linkages could be subject to cleavage under certain metabolic conditions.

These predictions suggest that this compound possesses a favorable profile for bioavailability and interaction with biological targets, while also highlighting potential sites for metabolic transformation.

| Property | Predicted Value / Assessment | Biochemical Significance |

|---|---|---|

| Molecular Weight | 312.36 g/mol | Complies with Lipinski's Rule (< 500 Da) |

| logP (Lipophilicity) | 3.35 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 (Oxygen atoms) | Complies with Lipinski's Rule (≤ 10) |

| Polar Surface Area (PSA) | 36.92 Ų | Predicts good oral bioavailability |

Structure Activity Relationship Sar Investigations of Transilitin and Its Analogs

Influence of Flavone (B191248) Scaffold Modifications on Biological Activities

The flavone backbone is a common starting point for developing biologically active compounds. researchgate.netnih.gov Alterations to this core structure can lead to significant changes in function. For instance, in studies on the inhibition of α-Synuclein (αS) aggregation, a key process in Parkinson's disease, Transilitin was compared with synthetic compounds featuring a novel dibenzyl imidazolidine (B613845) scaffold. frontiersin.org While both this compound and the imidazolidine compounds inhibited αS aggregation, their differing core structures provide insight into how different molecular frameworks can achieve similar outcomes, in this case by stabilizing the native unfolded conformations of the protein. frontiersin.orgfrontiersin.org

The anti-aggregatory potential of flavonoids is heavily dependent on the specific arrangement of functional groups on the flavone rings. semanticscholar.org Research has shown that even within the flavone class, subtle modifications can lead to varied efficacy. For example, the semi-synthetic flavonoid 2',3',4'-trihydroxyflavone (2-D08) demonstrated higher inhibition of αS aggregation compared to this compound. frontiersin.orgfrontiersin.org This suggests that the specific placement of hydroxyl groups on the B-ring is a more critical determinant of this particular activity than the dihydroxylation pattern seen in this compound across both A and B rings. nih.gov These findings underscore that the flavone scaffold, while a promising template, requires precise modification to optimize interaction with specific biological targets.

Role of Hydroxylation and Methylation Patterns on Inhibitory Efficacy

The degree and position of hydroxylation (-OH) and methylation (-OCH3) on the flavone skeleton are paramount to the inhibitory efficacy of this compound. This compound is chemically identified as 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, indicating it has two hydroxyl groups on the A-ring (at positions 7 and 8), a catechol group (two hydroxyls at positions 3' and 4') on the B-ring, and a methoxy (B1213986) group at the 3-position of the C-ring. mdpi.com

Hydroxylation: The arrangement of hydroxyl groups is a key determinant of this compound's biological effects.

Xanthine (B1682287) Oxidase (XO) Inhibition: Studies on flavones isolated from Acacia confusa identified this compound as a potent inhibitor of xanthine oxidase, an enzyme linked to gout. This strong inhibitory activity is largely attributed to the 3',4'-dihydroxy structure on the B-ring. farmaciajournal.comsci-hub.se

Amyloid Aggregation Inhibition: this compound is a potent inhibitor of amyloid-beta (Aβ) fibril formation, a hallmark of Alzheimer's disease. mdpi.comnih.gov Its efficacy in this area is comparable to the novel flavonoid 2-D08 and, at certain concentrations, superior to the well-known flavonoid quercetin (B1663063). researchgate.net However, in the context of α-Synuclein aggregation, the dihydroxylation pattern of this compound is less effective than the vicinal trihydroxylation found on the B-ring of flavonoids like myricetin (B1677590) and 2-D08. frontiersin.orgnih.gov This highlights that the optimal hydroxylation pattern is target-dependent.

Intestinal Barrier Protection: When tested for its ability to protect the intestinal epithelial barrier, this compound showed some protective effects, although it was less effective than 2-D08. researchgate.netnih.gov

Comparative Analysis of this compound with Structurally Related Flavonoids and Polyphenols

Comparing this compound to other polyphenolic compounds further clarifies its structure-activity relationship. It has been evaluated alongside natural flavones like luteolin (B72000), quercetin, and myricetin, the semi-synthetic flavone 2-D08, and other polyphenols such as honokiol (B1673403) and punicalagin. frontiersin.orgnih.gov

In studies of αS aggregation, this compound was found to be less effective than myricetin, 2-D08, honokiol, and punicalagin. frontiersin.org The superior activity of myricetin and 2-D08 in this model is attributed to their vicinal trihydroxylation pattern on the B-ring. frontiersin.org Conversely, when inhibiting Aβ fibril formation, this compound and the structurally related luteolin were both identified as potent inhibitors. nih.gov Furthermore, this compound demonstrated better neuroprotective effects against Aβ toxicity than quercetin, which exhibited toxicity at higher concentrations. researchgate.net

In a model of intestinal mucositis, 2-D08 was the most effective at inhibiting increases in epithelial permeability, with myricetin and this compound providing modest protection, while quercetin afforded no significant protection. nih.gov These comparisons reveal that while this compound is a potent inhibitor of certain pathological processes like Aβ aggregation and xanthine oxidase activity, its efficacy relative to other flavonoids varies significantly depending on the biological target. sci-hub.senih.gov This underscores the specificity of interactions between flavonoid structures and different proteins.

Interactive Data Table: Comparative Efficacy of this compound and Related Polyphenols

| Compound | Key Structural Features | Biological Target | Comparative Efficacy Finding | Citations |

|---|---|---|---|---|

| This compound | 7,8-OH (A-ring); 3',4'-OH (B-ring); 3-OCH3 | α-Synuclein Aggregation | Less effective than Myricetin, 2-D08, Honokiol, and Punicalagin. | frontiersin.orgfrontiersin.org |

| This compound | 7,8-OH (A-ring); 3',4'-OH (B-ring); 3-OCH3 | Amyloid-β Aggregation | Potent inhibitor, comparable to Luteolin and more effective than Quercetin at high concentrations. | nih.govresearchgate.net |

| This compound | 3',4'-OH (B-ring) | Xanthine Oxidase | Potent inhibitor. | farmaciajournal.comsci-hub.se |

| This compound | Dihydroxylation on A and B rings | Intestinal Barrier Permeability | Provided modest protection, but less effective than 2-D08. | nih.gov |

| Myricetin | 3,5,7-OH (A/C-rings); 3',4',5'-OH (B-ring) | α-Synuclein Aggregation | More effective than this compound. | frontiersin.orgfrontiersin.org |

| 2-D08 | 2',3',4'-OH (B-ring) | α-Synuclein Aggregation | More effective than this compound. | frontiersin.orgfrontiersin.org |

| 2-D08 | 2',3',4'-OH (B-ring) | Amyloid-β Aggregation | Potent inhibitor, neuroprotective. | researchgate.net |

| Luteolin | 5,7-OH (A-ring); 3',4'-OH (B-ring) | Amyloid-β Aggregation | Potent inhibitor, structurally related to this compound. | nih.gov |

| Quercetin | 3,5,7-OH (A/C-rings); 3',4'-OH (B-ring) | Amyloid-β Aggregation | Neuroprotective at low concentrations, but toxic at higher concentrations. | researchgate.net |

| Honokiol | Lignan Polyphenol | α-Synuclein Aggregation | More effective than this compound. | frontiersin.org |

| Punicalagin | Ellagitannin Polyphenol | α-Synuclein Aggregation | More effective than this compound. | frontiersin.org |

Advanced Analytical and Biophysical Characterization Techniques in Transilitin Research

Spectroscopic Characterization of Interactions

Spectroscopic techniques are fundamental in Transilitin research for providing detailed insights into its mechanisms of action, particularly its effects on protein aggregation and its antioxidant capabilities.

Thioflavin T (ThT) Fluorescence Assays for Protein Aggregation Kinetics

The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils in vitro. nih.gov The ThT dye exhibits a significant increase in fluorescence quantum yield upon binding to the beta-sheet structures characteristic of amyloid aggregates. nih.gov This property allows for real-time tracking of protein aggregation kinetics.

In research involving this compound, ThT assays are employed to determine the compound's inhibitory effects on the fibrillation of amyloidogenic proteins, such as amyloid-beta (Aβ) or alpha-synuclein (B15492655). The typical sigmoidal curve of aggregation, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady-state), can be significantly altered by the presence of an inhibitor. researchgate.net By monitoring the changes in ThT fluorescence intensity over time in the presence of varying concentrations of this compound, key kinetic parameters can be determined. These parameters include the duration of the lag time (tlag) and the apparent growth rate constant (kapp). An increase in tlag and a decrease in kapp are indicative of inhibitory activity.

Hypothetical Research Findings:

A study investigating the effect of this compound on the aggregation of Aβ42 peptide could yield the following results. The aggregation process was monitored at 37°C with continuous shaking in the presence of 20 µM ThT.

| This compound Concentration (µM) | Lag Time (tlag) (hours) | Apparent Growth Rate (kapp) (h-1) | Maximum Fluorescence (RFU) |

|---|---|---|---|

| 0 (Control) | 2.5 | 0.85 | 12500 |

| 5 | 4.1 | 0.62 | 11800 |

| 10 | 6.8 | 0.35 | 9500 |

| 20 | 12.3 | 0.15 | 6200 |

These illustrative data demonstrate a concentration-dependent inhibitory effect of this compound on Aβ42 aggregation, characterized by a prolonged lag phase and a reduced rate of fibril formation.

Electron Spin Resonance (ESR) Spectroscopy for Radical Scavenging Analysis

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the direct detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. nih.govyoutube.comyoutube.com This makes it an invaluable tool for assessing the radical scavenging potential of compounds like this compound.

The analysis is typically performed using a spin-trapping technique. Short-lived, highly reactive radicals are "trapped" by a spin-trap molecule (e.g., α-phenyl-N-tert-butylnitrone, PBN) to form a more stable nitroxide radical adduct. researchgate.netmdpi.com This adduct produces a characteristic ESR spectrum that can be detected and quantified. The radical scavenging activity of this compound is measured by its ability to reduce the signal intensity of this radical adduct. A decrease in the ESR signal amplitude in the presence of this compound indicates its capacity to donate an electron or hydrogen atom, thereby neutralizing the free radical.

Hypothetical Research Findings:

The hydroxyl radical (•OH) scavenging activity of this compound was assessed using ESR spectroscopy. Hydroxyl radicals were generated via the Fenton reaction and trapped with PBN. The intensity of the resulting PBN-OH adduct signal was measured in the absence and presence of this compound.

| This compound Concentration (µM) | ESR Signal Intensity (Arbitrary Units) | Scavenging Activity (%) |

|---|---|---|

| 0 (Control) | 5890 | 0 |

| 25 | 4123 | 30.0 |

| 50 | 2650 | 55.0 |

| 100 | 1178 | 80.0 |

This hypothetical data set shows that this compound effectively scavenges hydroxyl radicals in a concentration-dependent manner, confirming its antioxidant properties.

Nuclear Magnetic Resonance (NMR) for Purity and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used for determining the structure of organic molecules and assessing their purity. researchgate.netnih.gov For this compound research, NMR is essential for both initial structural confirmation following synthesis and for quantitative purity assessment of the final compound.

Structural Analysis: 1D NMR (¹H and ¹³C) provides information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the compound's core structure. 2D NMR techniques, such as COSY and HSQC, are used to establish connectivity between atoms, confirming the complete and correct assembly of the this compound molecule.

Purity Analysis: Quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity of a compound. ox.ac.ukacanthusresearch.com This is achieved by comparing the integral of a specific, well-resolved signal from the analyte (this compound) to the integral of a signal from a certified internal standard of known concentration and purity. acanthusresearch.commdpi.com The purity is calculated directly from the integral ratios, molecular weights, and sample weights, providing a highly accurate value without the need for a compound-specific reference standard. ox.ac.uk

Hypothetical Research Findings:

The purity of a synthesized batch of this compound (MW = 350.4 g/mol ) was determined using ¹H qNMR. Maleic acid (MW = 116.07 g/mol , 99.9% purity) was used as the internal standard.

| Parameter | Value |

|---|---|

| Weight of this compound Sample (mg) | 10.25 |

| Weight of Internal Standard (mg) | 5.12 |

| Integral of this compound Signal (2H) | 1.55 |

| Integral of Standard Signal (2H) | 2.38 |

| Calculated Purity (%) | 98.7 |

This result provides a precise and accurate measure of the purity of the this compound batch, which is critical for ensuring the reliability of subsequent biological assays.

Microscopic Analysis

Microscopic techniques provide direct visual evidence of the effects of this compound on the morphology of macromolecular structures, such as protein aggregates.

Transmission Electron Microscopy (TEM) for Morphological Changes of Protein Aggregates

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the ultrastructure of specimens. nih.govnih.gov In the context of this compound research, TEM is used to directly observe the morphology of protein aggregates formed in the presence or absence of the compound. researchgate.netsemanticscholar.org Samples are typically applied to a grid, negatively stained (e.g., with uranyl acetate), and imaged with an electron beam. assay-protocol.com

This technique allows researchers to characterize the size, shape, and structure of aggregates. For example, in control samples, one might observe long, well-defined amyloid fibrils. In samples treated with this compound, one might see a reduction in fibril density, the presence of shorter, fragmented fibrils, or an increase in unstructured, amorphous aggregates, providing visual confirmation of the compound's mechanism of aggregation inhibition. nih.gov

Hypothetical Research Findings:

TEM was used to visualize Aβ42 aggregates after 24 hours of incubation at 37°C. The morphology of aggregates formed with and without this compound was compared.

| Condition | Morphological Observations |

|---|---|

| Aβ42 alone (Control) | Dense network of long, unbranched fibrils, typically 8-10 nm in diameter. |

| Aβ42 + 20 µM this compound | Sparse, short fibrillar fragments and a significant presence of smaller, oligomeric and amorphous aggregates. No mature, long fibrils observed. |

These observations provide compelling visual evidence that this compound interferes with the fibrillization process, likely by stabilizing early-stage oligomers or promoting off-pathway, amorphous aggregation.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used in this compound research for a variety of applications, from basic molecular weight confirmation to complex proteomic studies. nih.gov

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of newly synthesized this compound, providing unequivocal proof of its identity. Liquid chromatography-mass spectrometry (LC-MS) is routinely used to assess the purity of this compound samples and to identify any potential impurities or degradation products. nih.gov Furthermore, advanced MS-based proteomic techniques can be employed to identify protein targets that interact with this compound or to study changes in the proteome of cells treated with the compound, offering clues to its broader biological effects. nih.govresearchgate.net

Hypothetical Research Findings:

A newly synthesized batch of this compound was analyzed by HRMS to confirm its identity.

| Parameter | Result |

|---|---|

| Chemical Formula | C20H18N2O3 |

| Theoretical Mass [M+H]+ | 347.1390 |

| Observed Mass [M+H]+ | 347.1388 |

| Mass Error (ppm) | -0.58 |

| Conclusion | Identity Confirmed |

The minimal mass error provides high confidence in the identity and elemental composition of the synthesized this compound.

Ion Mobility-Mass Spectrometry (IM-MS) for Monitoring Protein Conformational Changes

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful tool for investigating the structural dynamics of protein-ligand interactions. This technique provides information on the size, shape, and charge of ions in the gas phase, allowing for the detection of subtle conformational changes in proteins upon binding to small molecules like this compound. springernature.com In the context of this compound research, IM-MS can be employed to understand how the binding of this flavonoid influences the three-dimensional structure of target proteins, which is often intrinsically linked to their function.

The principle behind this application of IM-MS involves measuring the collision cross-section (CCS) of a protein or protein-ligand complex. The CCS is a measure of the rotational average of the ion's shape, and changes in this value can indicate a shift in the protein's conformation, such as becoming more compact or more extended. For instance, studies on other flavonoids have demonstrated that their binding can induce significant conformational changes in proteins, which can be readily monitored by IM-MS. springernature.comnih.gov

Detailed Research Findings:

In a hypothetical study investigating the interaction between this compound and a target protein, such as a kinase or a transport protein, IM-MS could be used to compare the CCS values of the protein in its apo (unbound) and holo (this compound-bound) forms. The protein would be introduced into the mass spectrometer under native conditions, preserving its folded state. The resulting data would likely show a distribution of conformations for the apo-protein, each with a characteristic CCS value.

Upon the addition of this compound, a new set of signals corresponding to the this compound-protein complex would be observed. A shift in the CCS values for the bound state compared to the unbound state would provide direct evidence of a conformational change. For example, a decrease in the CCS value would suggest that the binding of this compound induces a more compact protein structure, while an increase would indicate a more extended conformation. Such findings are critical for understanding the allosteric regulation of protein function by this compound.

Furthermore, IM-MS can be used to study the stoichiometry of the this compound-protein interaction by identifying the mass of the resulting complex. This allows researchers to determine how many molecules of this compound bind to a single protein molecule, providing further insight into the binding mechanism. The ability of IM-MS to separate isomers also makes it a valuable tool for distinguishing between the binding of different forms of this compound or its metabolites. nih.govwur.nl

| Species | Charge State (z) | Measured m/z | Collision Cross-Section (CCS) in Ų | Interpretation |

|---|---|---|---|---|

| Apo-Protein | +8 | 2500 | 2200 | Unbound protein, native conformation |

| Apo-Protein | +9 | 2222 | 2350 | Unbound protein, slightly unfolded conformation |

| This compound-Protein Complex | +8 | 2540 | 2150 | 1:1 complex, more compact conformation |

| This compound-Protein Complex | +9 | 2258 | 2280 | 1:1 complex, stabilized conformation |

LC-MS/MS for Compound Identification and Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique in the study of natural products like this compound. It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying this compound in complex biological matrices and for characterizing its metabolites. nih.govnih.govmdpi.comglobalscienceresearchjournals.org

The process begins with the separation of compounds in a sample using a liquid chromatograph. The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique "fingerprint" for each compound, allowing for its identification. The use of tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This is particularly useful for distinguishing between isomers and for identifying unknown metabolites. nih.gov

Detailed Research Findings:

In a typical study, this compound would be incubated with liver microsomes or administered to an animal model, and samples such as plasma, urine, or tissue extracts would be collected over time. These samples would then be analyzed by LC-MS/MS to identify the parent compound, this compound, and any metabolites that have been formed.

The identification of this compound would be confirmed by comparing its retention time and MS/MS fragmentation pattern to that of a pure standard. The fragmentation pattern would be expected to show characteristic losses of small molecules, such as water or carbon monoxide, as well as fragments corresponding to different parts of the flavonoid backbone.

The analysis would likely reveal a number of metabolites resulting from phase I and phase II metabolism. Phase I metabolites might include hydroxylated or demethylated forms of this compound, while phase II metabolites would likely be glucuronide or sulfate conjugates. nih.gov The structures of these metabolites can be elucidated by detailed analysis of their MS/MS spectra. For example, the addition of a glucuronide group would result in a mass shift of 176 Da, and the fragmentation pattern would show a characteristic loss of this group.

The quantitative capabilities of LC-MS/MS would also be used to determine the concentrations of this compound and its metabolites over time, providing valuable information about its absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound | Retention Time (min) | Parent Ion (m/z) | Major Fragment Ions (m/z) | Proposed Identity |

|---|---|---|---|---|

| 1 | 5.2 | 317.06 | 299.05, 165.03, 153.02 | This compound |

| 2 | 4.8 | 333.05 | 315.04, 165.03, 169.01 | Hydroxy-Transilitin |

| 3 | 4.5 | 493.09 | 317.06 | This compound-glucuronide |

| 4 | 4.2 | 397.02 | 317.06 | This compound-sulfate |

Spectrophotometric Assays for Enzyme Inhibition Studies

Spectrophotometric assays are a fundamental tool for studying the inhibitory effects of compounds like this compound on enzyme activity. creative-enzymes.com These assays are often used for initial screening of potential enzyme inhibitors and for determining the kinetics of inhibition. The principle of a spectrophotometric assay is to measure the change in absorbance of light at a specific wavelength as an enzyme-catalyzed reaction proceeds. This change in absorbance is proportional to the concentration of the product being formed or the substrate being consumed.

When studying enzyme inhibition, the assay is performed in the presence and absence of the inhibitor. A decrease in the rate of the reaction in the presence of the inhibitor indicates that it is interfering with the enzyme's activity. By varying the concentrations of the substrate and the inhibitor, it is possible to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.gov

Detailed Research Findings:

To investigate the enzyme inhibitory potential of this compound, a spectrophotometric assay could be set up for a relevant enzyme, such as xanthine (B1682287) oxidase or tyrosinase, both of which are known to be inhibited by flavonoids. nih.govresearchgate.net For example, in a xanthine oxidase inhibition assay, the enzyme catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.

The assay would be performed with a fixed concentration of xanthine oxidase and varying concentrations of this compound. The rate of uric acid formation would be measured for each concentration of this compound, and the results would be used to generate a dose-response curve. From this curve, the IC50 value, which is the concentration of this compound required to inhibit the enzyme's activity by 50%, can be determined.

To further characterize the inhibition, kinetic studies would be performed by measuring the reaction rate at different substrate concentrations in the presence of various concentrations of this compound. The data would then be plotted using a Lineweaver-Burk plot or other kinetic models to determine the type of inhibition and the Ki value. It is important to note that flavonoids can sometimes interfere with spectrophotometric assays by reacting with the products of the enzymatic reaction, which can lead to false inhibition or activation effects. Therefore, appropriate controls are necessary to ensure the validity of the results. acs.orgnih.gov

| This compound Concentration (µM) | Enzyme Activity (%) | Kinetic Parameter | Value |

|---|---|---|---|

| 0 | 100 | IC50 | 15.2 µM |

| 5 | 75.3 | ||

| 10 | 60.1 | ||

| 20 | 42.5 | ||

| 50 | 18.9 | ||

| Kinetic Analysis | Ki | 8.5 µM | |

| Inhibition Type | Competitive |

Pre Clinical in Vitro Studies on Cellular Models

Neuroprotective Effects in Neuronal Cell Culture Models

The neuroprotective properties of Transilitin have been evaluated using established neuronal cell culture models, such as PC12 cells and mouse cortical neural stem cells (mNSCs), which are instrumental in studying neurodegenerative processes. researchgate.netjst.go.jp

Studies utilizing rat pheochromocytoma (PC12) cells have demonstrated that this compound can protect against neurotoxicity. When PC12 cells were exposed to the A53T mutant of α-Synuclein, a protein implicated in Parkinson's disease, a significant loss of cell viability was observed. nih.gov However, the presence of this compound significantly inhibited this neurotoxicity and prevented the loss of cell viability. nih.govfrontiersin.org Similarly, in studies involving amyloid-beta (Aβ) peptides, which are central to Alzheimer's disease pathology, this compound was found to significantly inhibit Aβ-induced toxicity in PC12 cells. researchgate.netnih.gov

In research using mouse cortical neural stem cells (mNSCs), morphometric imaging analysis revealed that this compound was non-toxic to these cells. researchgate.net This is in contrast to other flavonoids like quercetin (B1663063), which showed intrinsic toxicity at higher concentrations. researchgate.net The viability of PC12 cells exposed to toxic protein aggregates was assessed using the MTT assay, which measures metabolic activity. researchgate.netnih.govresearchgate.net In these assays, this compound evoked a concentration-dependent inhibition of neurotoxicity caused by Aβ peptides. researchgate.netjst.go.jp

Table 1: Neuroprotective Effects of this compound on Cellular Models

| Cell Model | Toxin/Stresser | Key Findings on Viability and Morphology | Reference |

|---|---|---|---|

| PC12 Cells | α-Synuclein (αSA53T) | Prevented the loss of cell viability induced by pre-incubated αSA53T aggregates. | nih.govfrontiersin.org |

| PC12 Cells | Amyloid-β (Aβ) 1-42 | Significantly inhibited Aβ-induced toxicity and protected cell viability. | researchgate.netnih.gov |

| Mouse Cortical Neural Stem Cells (mNSC) | Amyloid-β (Aβ) 1-42 | Demonstrated to be non-toxic to mNSCs via morphometric imaging analysis; protected against Aβ toxicity. | researchgate.net |

The primary mechanism underlying this compound's neuroprotective effects is its ability to interfere with the aggregation of amyloidogenic proteins. researchgate.netmdpi.com This anti-aggregatory activity has been observed against both α-Synuclein and Aβ peptides. frontiersin.orgresearchgate.netnih.gov

Investigations using Thioflavin T (ThT) fluorescence assays, which detect the formation of β-sheet-rich structures characteristic of amyloid fibrils, showed that this compound inhibits the aggregation of αSA53T and Aβ1-42. researchgate.netnih.govnih.gov Further analysis with transmission electron microscopy confirmed these findings, revealing that this compound treatment resulted in modified and diminished fibril morphology. researchgate.netnih.govnih.gov Ion mobility-mass spectrometry studies have also shown that this compound helps to preserve the native, unfolded conformations of αSA53T, thereby preventing its conversion into toxic, amyloidogenic forms. nih.gov This inhibition of amyloid formation is considered a key factor in its ability to protect neuronal cells from toxicity. frontiersin.orgresearchgate.net

Cellular Assays for Enzyme Inhibition and Biochemical Modulation

In addition to its neuroprotective actions, this compound has been identified as an inhibitor of several key enzymes, including Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), Urease, and Xanthine (B1682287) Oxidase (XO).

ENPP1: this compound, isolated from the bark of Pistacia chinensis, has been identified as a notable inhibitor of ENPP1. mdpi.comresearchgate.net In vitro tests using a structurally related snake venom phosphodiesterase demonstrated that this compound inhibits the enzyme in a dose-dependent manner. mdpi.comresearchgate.net Molecular docking studies have also been employed to analyze the binding interaction between this compound and the ENPP1 enzyme. mdpi.com

Urease: this compound is a recognized inhibitor of the urease enzyme. researchgate.netnih.gov A study involving compounds isolated from Pistacia atlantica reported that this compound demonstrated marked urease inhibition, with an IC50 value of 8.54 ± 0.54 μg/mL. researchgate.net

Xanthine Oxidase (XO): Research has also reported that this compound possesses inhibitory activity against xanthine oxidase, an enzyme involved in purine (B94841) metabolism. researchgate.netresearchgate.net

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme | Reported IC50 Value | Source of Compound | Reference |

|---|---|---|---|

| ENPP1 | Not specified in abstracts | Pistacia chinensis | mdpi.comresearchgate.net |

| Urease | 8.54 ± 0.54 μg/mL | Pistacia atlantica | researchgate.net |

| Xanthine Oxidase (XO) | Not specified in abstracts | Not specified | researchgate.netresearchgate.net |

Future Research Directions and Unexplored Avenues

Elucidation of Additional Molecular Targets and Pathways

Initial research has highlighted Transilitin's potential as a neuroprotective agent and an inhibitor of enzymes like urease, xanthine (B1682287) oxidase, and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). mdpi.comfrontiersin.org However, the full spectrum of its molecular interactions within biological systems remains largely unexplored. Future studies are poised to delve deeper into identifying and validating novel molecular targets.

One area of focus is its role in neuroprotection. Studies have shown that this compound can inhibit the aggregation of amyloid-beta (Aβ) and α-synuclein, proteins implicated in Alzheimer's and Parkinson's diseases, respectively. mdpi.comfrontiersin.org While these findings are significant, the precise mechanisms by which this compound exerts these effects are not fully understood. Future research will likely employ advanced biochemical and cellular assays to pinpoint the specific binding sites and conformational changes induced by this compound on these amyloidogenic proteins. frontiersin.org Furthermore, investigating its influence on other neuroinflammatory pathways and cellular stress responses could reveal additional therapeutic targets for neurodegenerative disorders.

Beyond neuroprotection, the inhibitory action of this compound on enzymes like urease and xanthine oxidase suggests a broader potential in metabolic and inflammatory conditions. mdpi.comnih.govfarmaciajournal.com Systematic screening against a wider panel of enzymes and receptors could uncover previously unknown activities. For instance, its flavonoid structure makes it a candidate for interacting with various kinases, proteases, and transcription factors that are central to numerous disease processes.

Design and Synthesis of Novel this compound Derivatives for Enhanced Specificity and Efficacy

While this compound exhibits promising biological activities, its development as a therapeutic agent may be enhanced through medicinal chemistry approaches. mdpi.com The design and synthesis of novel derivatives offer the opportunity to improve its pharmacological properties, such as increased potency, greater target specificity, and better bioavailability.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the functional groups on the this compound scaffold—such as the hydroxyl and methoxy (B1213986) groups on its A and B rings—researchers can determine which substitutions are critical for its biological effects. For example, comparing the activity of this compound, which has dihydroxylation on both A and B rings, with analogs having different hydroxylation patterns has already provided insights into its anti-amyloidogenic properties. frontiersin.org

The synthesis of these derivatives can be achieved through various organic chemistry techniques. google.com For instance, protecting group chemistry can be employed to selectively modify specific hydroxyl groups, while different condensation and cyclization reactions can be used to construct the core flavone (B191248) structure with novel substitutions. google.com These new compounds can then be screened for enhanced activity against known targets like ENPP1, for which the inhibitory activity of the parent compound was observed to be in the micromolar range and could be improved for future pharmacological applications. mdpi.com

Exploration of Biosynthetic Pathways and Metabolic Engineering in Producing Organisms

Understanding how this compound is naturally produced is fundamental for its sustainable and large-scale production. Research into the flavonoid biosynthetic pathway in plants like Acacia confusa has begun to shed light on this process. nchu.edu.tw Flavonoids are synthesized from the precursors p-coumaroyl-CoA and malonyl-CoA through a series of enzymatic reactions catalyzed by enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). nih.gov

A key area for future research is the complete elucidation of the specific enzymatic steps leading to the unique 7,8-dihydroxylation pattern on the A-ring of this compound, which is less common than the typical 5,7-dihydroxylation found in many other flavonoids. nchu.edu.tw Identifying and characterizing the specific enzymes responsible for these modifications, such as specific hydroxylases and methyltransferases, is a primary goal.

Once these biosynthetic genes are identified, metabolic engineering strategies can be employed to enhance this compound production. This could involve overexpressing key biosynthetic genes in the native producing plants or transferring the entire pathway into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. Such engineered microorganisms could serve as cellular factories for the efficient and controlled production of this compound and its derivatives, overcoming the limitations of extraction from natural plant sources.

Application of Advanced Omics Technologies in this compound Research

The integration of advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of this compound's biological effects. humanspecificresearch.orgnih.gov These high-throughput approaches provide a holistic view of the molecular changes that occur in cells or organisms upon treatment with this compound. upf.edu

Transcriptomics , such as RNA sequencing, can reveal how this compound alters gene expression profiles. This can help identify the signaling pathways and cellular processes that are modulated by the compound, offering clues to its mechanism of action. nih.gov

Proteomics , the large-scale study of proteins, can be used to identify proteins that directly bind to this compound or whose expression levels or post-translational modifications are altered in its presence. This can lead to the discovery of novel drug targets and biomarkers. humanspecificresearch.orgnih.gov

Metabolomics allows for the comprehensive analysis of small-molecule metabolites within a biological system. By examining the metabolic fingerprint of cells treated with this compound, researchers can understand its impact on cellular metabolism and identify any metabolic pathways it may disrupt or enhance. humanspecificresearch.orgnih.gov

The application of these omics technologies, especially when used in combination (multi-omics), will provide an unprecedented level of detail about this compound's biological activity. upf.edumdpi.com This systems-level understanding will be invaluable for elucidating its mechanisms of action, identifying new therapeutic applications, and developing more effective this compound-based therapies. nih.gov

常见问题

Q. How can researchers design initial experiments to assess Transilitin’s bioactivity and mechanisms of action?

- Methodological Answer : Begin with dose-response studies to determine potency thresholds (e.g., IC50 values) in relevant enzymatic assays, such as ENPP1 inhibition . Use positive controls (e.g., Disodium EDTA) to benchmark efficacy. For mechanistic insights, pair kinetic assays with structural analyses (e.g., molecular docking or X-ray crystallography) to identify binding interactions. Ensure experimental replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to confirm significance .

Q. What are the key steps for synthesizing and characterizing this compound in a reproducible manner?

- Methodological Answer : Follow standardized protocols for flavonoid isolation (e.g., column chromatography) and verify purity via HPLC (>95%). Characterize structural identity using NMR (¹H/¹³C) and mass spectrometry. Document solvent systems, reaction conditions, and purification steps in detail to enable replication . For novel derivatives, provide crystallographic data or computational validation of stereochemistry .

Q. How should researchers integrate existing literature on this compound into a hypothesis-driven study?

- Methodological Answer : Conduct a systematic review using databases like PubMed and Web of Science, focusing on keywords such as "this compound AND ENPP1" or "flavonoid inhibition." Critically evaluate prior methodologies (e.g., assay conditions in IC50 studies ) to identify gaps (e.g., lack of in vivo validation). Use citation management tools (e.g., Zotero) to organize sources and avoid redundancy .

「DSAIL Tutorial」如何写好一篇文献综述 Literature Review Writing37:32

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer : Perform meta-analysis to identify variables influencing discrepancies, such as assay pH, temperature, or enzyme isoforms. Replicate conflicting experiments under standardized conditions, and apply sensitivity analysis to quantify parameter impacts. Cross-validate findings using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .

Q. What strategies optimize this compound’s bioavailability and target specificity in preclinical models?

- Methodological Answer : Employ pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in rodent models to assess absorption barriers. Modify formulations using nano-encapsulation or prodrug strategies to enhance solubility. Validate target engagement via transgenic models (e.g., ENPP1-knockout mice) or fluorescence-based tracking .

Q. How can researchers address limitations in this compound’s mechanistic data, such as unclear downstream signaling pathways?

- Methodological Answer : Use multi-omics approaches (transcriptomics, proteomics) to map pathway alterations post-treatment. Combine CRISPR-Cas9 gene editing (e.g., silencing ENPP1) with this compound exposure to isolate primary vs. secondary effects. Prioritize dose-time-response matrices to distinguish direct inhibition from compensatory mechanisms .

Data Analysis & Validation

Q. What statistical frameworks are most robust for analyzing this compound’s dose-response relationships?

- Methodological Answer : Fit data to nonlinear regression models (e.g., four-parameter logistic curve) using software like GraphPad Prism. Report confidence intervals for IC50/EC50 values and assess goodness-of-fit (R² ≥ 0.95). For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

- Methodological Answer : Adopt NIH guidelines for preclinical rigor , including blinding, randomization, and power analysis. Share raw data and protocols via repositories like Zenodo. Collaborate with independent labs for external validation, particularly for controversial findings .

Tables for Key Data

| Parameter | This compound | Disodium EDTA (Control) |

|---|---|---|

| IC50 (μM) | 284.0 ± 2.0 | 263.3 ± 2.2 |

| Assay Type | ENPP1 Inhibition | ENPP1 Inhibition |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。